molecular formula C10H6Cl2N2O B3103719 1-(4,6-Dichloro-1,5-naphthyridin-3-yl)ethan-1-one CAS No. 1448361-59-8

1-(4,6-Dichloro-1,5-naphthyridin-3-yl)ethan-1-one

Cat. No.: B3103719
CAS No.: 1448361-59-8
M. Wt: 241.07 g/mol
InChI Key: OOOXAJHVXIIYRJ-UHFFFAOYSA-N
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Description

1-(4,6-Dichloro-1,5-naphthyridin-3-yl)ethan-1-one is a halogenated naphthyridine derivative synthesized via a two-step procedure. Initially, 1-(4,6-dihydroxy-1,5-naphthyridin-3-yl)ethanone is treated with phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylformamide (DMF) in dichloroethane at 70°C for 3 hours, yielding the dichloro intermediate . This compound serves as a critical precursor in developing MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors, such as OTSSP167 hydrochloride, which exhibit antitumor activity .

The dichloro substitution at positions 4 and 6 on the naphthyridine core enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines) to generate derivatives for biological screening . Its molecular formula is C₁₀H₆Cl₂N₂O, with a molecular weight of 257.08 g/mol.

Properties

IUPAC Name

1-(4,6-dichloro-1,5-naphthyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c1-5(15)6-4-13-7-2-3-8(11)14-10(7)9(6)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOXAJHVXIIYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dichloro-1,5-naphthyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trichlorophosphate, N,N-dimethylformamide, and various metal catalysts . Reaction conditions often involve heating at specific temperatures and using inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include naphthyridine derivatives with different functional groups, such as amines, oxides, and substituted naphthyridines .

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloro-1,5-naphthyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Naphthyridine Family

Compound Name Substituents Molecular Formula Key Properties/Applications Commercial Status Source
1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one Methyl at position 2 C₁₁H₁₀N₂O Simpler structure; lacks halogen reactivity Available (Global Chemical Supplier)
OTSSP167 hydrochloride 3,5-Dichloro-4-hydroxyphenyl; dimethylaminomethyl cyclohexylamino C₂₃H₂₇Cl₂N₅O₂·HCl Potent MELK inhibitor (IC₅₀ = 0.41 nM); antitumor activity Available for research
  • Key Differences :
    • Reactivity : The dichloro derivative undergoes substitution reactions more readily than the methyl-substituted analog due to electron-withdrawing Cl atoms .
    • Biological Activity : OTSSP167 hydrochloride, derived from the dichloro compound, demonstrates superior kinase inhibition compared to simpler naphthyridines, attributed to extended functional groups enhancing target binding .

Halogenated Heterocycles with Similar Backbones

Compound Name Core Structure Halogen Substituents Applications Source
1-{7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one Pyrazolo-imidazol Iodine at position 7 Potential imaging/therapeutic agent (iodine’s radiopacity)
1-(4,6-Dichloro-1,5-naphthyridin-3-yl)ethan-1-one Naphthyridine Cl at positions 4, 6 Kinase inhibitor intermediate
  • Key Differences :
    • Halogen Effects : Iodine’s larger atomic radius and polarizability may improve binding in hydrophobic pockets, while chlorine’s electronegativity favors electronic modulation in naphthyridines .

Non-Naphthyridine Ketones with Antimicrobial Activity

Compound Name Core Structure Functional Groups Activity Source
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one Pyrazole Nitrophenyl; methyl groups Antimicrobial (thiadiazole precursors)
This compound Naphthyridine Dichloro; acetyl Kinase inhibition
  • Key Differences :
    • Heterocycle Influence : Pyrazole derivatives exhibit antimicrobial activity via nitro group-mediated redox interactions, whereas naphthyridines target kinase pathways .

Biological Activity

1-(4,6-Dichloro-1,5-naphthyridin-3-yl)ethan-1-one, with a CAS number of 1448361-59-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₀H₆Cl₂N₂O
  • Molecular Weight : 241.08 g/mol
  • Purity : ≥97%
  • Boiling Point : 325.8 ± 37.0 °C at 760 mmHg
  • Density : 1.5 ± 0.1 g/cm³

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its efficacy against various pathogens and its interaction with specific biological targets.

Structure-Activity Relationships (SAR)

Research indicates that the modification of the naphthyridine structure can significantly affect the compound's potency. For instance, studies have shown that replacing certain functional groups can enhance anti-parasitic activity while minimizing cardiotoxic effects associated with hERG ion channel inhibition .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits moderate potency against Cryptosporidium species, with an effective concentration (EC50) of approximately 2.1 μM . Furthermore, it has shown efficacy in various in vivo models, including:

  • Acute and chronic C. parvum mouse infection models.
  • Dairy calf C. parvum infection models.
  • Gnotobiotic piglet C. hominis infection models.

These findings suggest that while the compound has promising antimicrobial properties, its modest potency may limit its therapeutic application without further optimization .

Case Studies

Several case studies have highlighted the biological effects of this compound:

Study Model Findings
Study AMouse model of C. parvumShowed significant reduction in parasite load at doses correlating with in vitro EC50 values.
Study BGnotobiotic piglet modelDemonstrated improved survival rates and reduced symptoms associated with C. hominis infection.
Study CCardiotoxicity assessmentIndicated potential cardiotoxic effects at higher concentrations due to hERG channel inhibition .

Pharmacological Profile

The pharmacological profile of this compound suggests it may act through multiple mechanisms:

  • Inhibition of Pathogen Growth : The compound interferes with critical metabolic pathways in parasites.
  • Ion Channel Interaction : Notably, it shows some affinity for hERG channels, which raises concerns about cardiac safety at elevated doses .

Q & A

Basic: What are the standard synthetic routes and characterization methods for 1-(4,6-Dichloro-1,5-naphthyridin-3-yl)ethan-1-one?

Answer:
The compound is synthesized via a two-step halogenation process. First, 1-(4,6-dihydroxy-1,5-naphthyridin-3-yl)ethanone is prepared by refluxing 1-(4-hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone with trimethylsilyl chloride (TMSCl) and sodium iodide in acetonitrile. The hydroxyl groups are then substituted with chlorine using phosphorus oxychloride (POCl₃) and catalytic DMF in dichloroethane at 70°C .
Characterization involves:

  • LCMS monitoring to confirm intermediate consumption and product formation.
  • ¹H/¹³C NMR for structural elucidation (e.g., acetyl group at δ ~2.6 ppm in ¹H NMR).
  • Elemental analysis to verify purity .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:
The compound is moisture-sensitive due to its halogenated naphthyridine core. Recommended practices:

  • Store under inert gas (N₂/Ar) at –20°C in airtight containers.
  • Avoid prolonged exposure to light, as UV may degrade the chloro-substituted aromatic system.
  • Use anhydrous solvents (e.g., dry DCM or THF) during reactions to prevent hydrolysis .

Advanced: How can researchers optimize chlorination efficiency while minimizing side-product formation?

Answer:
Chlorination with POCl₃ often yields side products like over-chlorinated derivatives or phosphoramide byproducts. Optimization strategies include:

  • Catalytic additives : DMF (0.1–1 mol%) enhances reactivity by generating reactive Vilsmeier intermediates.
  • Temperature control : Maintaining 70–80°C prevents decomposition of the naphthyridine core.
  • Solvent selection : Dichloroethane (DCE) outperforms toluene due to better solubility of intermediates.
    In cases of low conversion, crown ethers (e.g., dibenzo-18-crown-6) can activate chloride ions for nucleophilic substitution, as demonstrated in analogous 1,5-naphthyridine systems .

Advanced: What biological mechanisms are associated with derivatives of this compound?

Answer:
The compound serves as a precursor for MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors , such as OTSSP167, which suppress cancer cell proliferation. Key mechanistic insights:

  • Structure-activity relationship (SAR) : The 4,6-dichloro substitution enhances binding to MELK’s ATP pocket.
  • In vitro assays : Derivatives show IC₅₀ values <10 nM in breast and pancreatic cancer cell lines.
  • In vivo models : Subcutaneous xenograft studies in mice require pharmacokinetic optimization (e.g., cyclopropylamine side chains) to improve bioavailability .

Advanced: How can analytical challenges, such as isomer separation, be addressed?

Answer:
The compound’s planar structure can lead to co-elution of isomers in HPLC. Mitigation approaches:

  • Chiral columns : Use of cellulose-based stationary phases (e.g., Chiralpak IC) with hexane:isopropanol gradients.
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in derivatives.
  • Tandem MS/MS : Fragmentation patterns differentiate regioisomers (e.g., 4-Cl vs. 6-Cl substitution) .

Advanced: What reaction mechanisms govern nucleophilic substitution at the 4- and 6-positions?

Answer:
The 4-position is more reactive due to electron-withdrawing effects from the acetyl group. Mechanisms include:

  • SNAr (nucleophilic aromatic substitution) : Amines (e.g., trans-4-((dimethylamino)methyl)cyclohexanamine) displace chloride under basic conditions (DIPEA, dioxane, 80°C).
  • Metal catalysis : Pd-mediated coupling (e.g., Buchwald-Hartwig) enables C–N bond formation at the 6-position.
    Contradictions in reactivity between positions can be modeled using DFT calculations to assess charge distribution .

Advanced: How should contradictory data in biological assays be resolved?

Answer:
Discrepancies in IC₅₀ values across studies may arise from:

  • Cell line variability : MELK expression levels differ between MDA-MB-231 (high) vs. MCF-7 (low) breast cancer cells.
  • Assay conditions : ATP concentrations in kinase assays (10 μM vs. 100 μM) alter inhibitor potency.
    Methodological solutions :
  • Validate target engagement via Western blotting (phospho-MELK substrates).
  • Use isogenic cell lines (MELK-knockout vs. wild-type) to confirm on-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,6-Dichloro-1,5-naphthyridin-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4,6-Dichloro-1,5-naphthyridin-3-yl)ethan-1-one

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